4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile
Overview
Description
“4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile” is a chemical compound with the CAS Number: 1342405-19-9 . It has a molecular weight of 170.17 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrazole derivatives has been reported in various studies . For instance, 2,6-Di (4-iodopyrazol-1-yl)pyridine is converted to 2,6-di (4- {alkyn-1-yl}pyrazol-1-yl)pyridine derivatives by Sonogashira reactions . Hydrogenation of these intermediates yields the corresponding 2,6-di (4-alkylpyrazol-1-yl)pyridine derivatives .Molecular Structure Analysis
The InChI Code of “this compound” is 1S/C9H6N4/c10-7-8-6-9 (2-4-11-8)13-5-1-3-12-13/h1-6H . The InChI key is JYPCINDTZPUOQT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Derivatives
4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile and its derivatives are synthesized through various chemical reactions, involving key starting materials and reagents to create novel compounds with potential biological and medicinal applications. The synthesis processes often involve multi-component reactions (MCRs), aldol condensation, and reactions with active methylene derivatives, leading to the formation of pyrazoles, pyrimidines, and other azolopyrimidine derivatives attached to the pyrazole scaffold. These synthetic approaches are facilitated by catalytic systems, such as magnetically separable graphene oxide anchored sulfonic acid nanoparticles in green solvents under microwave irradiation, showcasing the efficiency and eco-friendliness of modern synthetic methodologies (Ali et al., 2016); (Zhang et al., 2016).
Biological and Pharmaceutical Applications
The synthesized derivatives of this compound are explored for their biological and pharmaceutical activities, including antibacterial, antiviral, antitumor, and anti-inflammatory effects. These compounds undergo various screenings to evaluate their efficacy against different bacterial strains, viruses, and cancer cell lines. For example, certain derivatives have shown promising antibacterial and antiviral activities, while others have exhibited significant antitumor effects, highlighting the therapeutic potential of these compounds in treating various diseases (Salem et al., 2013); (Abdel‐Latif et al., 2016).
Corrosion Inhibition
Apart from biological activities, derivatives of this compound are investigated for their corrosion inhibition properties, particularly in protecting metals like copper and mild steel in corrosive environments. The effectiveness of these compounds as corrosion inhibitors is evaluated through electrochemical studies, revealing their potential in industrial applications where corrosion resistance is crucial (Sudheer & Quraishi, 2015); (Dandia et al., 2013).
Structural Analysis
The structural elucidation of this compound derivatives is an essential aspect of research, providing insights into their molecular frameworks and interaction mechanisms. X-ray crystallography and spectroscopic methods, including NMR and IR spectroscopy, play pivotal roles in determining the compounds' structures and understanding their reactivity and potential binding modes in biological systems. These studies contribute to the rational design of more effective and selective compounds for various applications (Low et al., 2007).
Safety and Hazards
Future Directions
The future directions for “4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile” and its derivatives could involve further exploration of their biological activities . Additionally, their unique fluorescence properties and high levels of structural diversity make them interesting candidates for applications in material chemistry .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Mode of Action
A molecular docking study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound may interfere with the life cycle of the parasites causing these diseases .
Result of Action
Similar compounds have shown significant inhibitory activity against certain parasites . This suggests that the compound may have similar effects.
properties
IUPAC Name |
4-pyrazol-1-ylpyridine-2-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-7-8-6-9(2-4-11-8)13-5-1-3-12-13/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPCINDTZPUOQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101257930 | |
Record name | 2-Pyridinecarbonitrile, 4-(1H-pyrazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101257930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1342405-19-9 | |
Record name | 2-Pyridinecarbonitrile, 4-(1H-pyrazol-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1342405-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarbonitrile, 4-(1H-pyrazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101257930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.